7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine is a quinazoline derivative known for its diverse pharmacological activities. Quinazoline derivatives are a class of nitrogen-containing heterocycles that have garnered significant attention due to their broad spectrum of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, and antiviral activities
Cellular Effects
Some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa . They have also been found to have antiproliferative activity against various cancer cell lines .
Molecular Mechanism
Some quinazoline derivatives have been found to inhibit the quorum sensing transcriptional regulator PqsR in Pseudomonas aeruginosa .
Temporal Effects in Laboratory Settings
Some quinazoline derivatives have been found to have antiproliferative activity against various cancer cell lines .
Dosage Effects in Animal Models
Some quinazoline derivatives have been found to inhibit tumor growth in animal models .
Metabolic Pathways
Quinazoline derivatives are known to be involved in a wide range of biological activities .
Transport and Distribution
Some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa .
Subcellular Localization
Some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoroaniline and 7-chloroquinazoline.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Catalysts: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) are often used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and phosphodiesterases, which play crucial roles in cell signaling and proliferation.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways, leading to anti-proliferative and anti-inflammatory effects
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anti-cancer drug.
Gefitinib: Another quinazoline-based anti-cancer agent.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia
Uniqueness
7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3/c15-8-4-5-9-12(6-8)18-7-19-14(9)20-13-10(16)2-1-3-11(13)17/h1-7H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPASXIKRLFCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC2=NC=NC3=C2C=CC(=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.